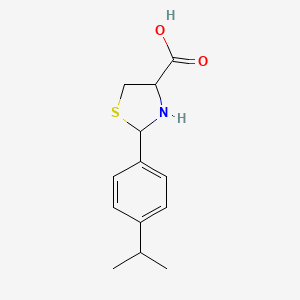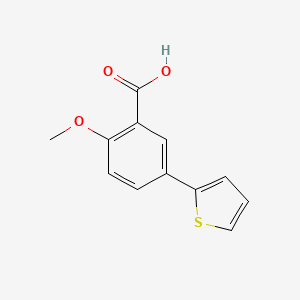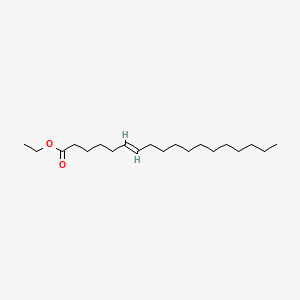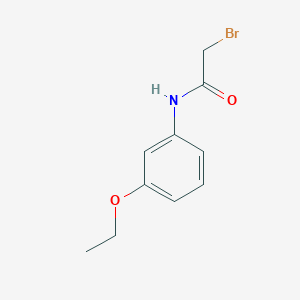
(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound “(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole” likely contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including intramolecular cyclization via an oxidative C–H/N–H bond coupling procedure .Aplicaciones Científicas De Investigación
Therapeutic Applications in Medicine
(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole, as part of the broader 1,3,4-oxadiazole compounds, has significant implications in medicinal chemistry due to its structural features facilitating binding with various enzymes and receptors. These interactions promote a range of bioactivities, making 1,3,4-oxadiazole derivatives extensively studied for therapeutic uses across multiple ailments. The versatility of 1,3,4-oxadiazoles is showcased by their applications in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019). This diversity underscores the compound's potential in contributing to the development of new, more active, and less toxic medicinal agents.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of 1,3,4-oxadiazole derivatives, including this compound, are significant. These compounds have been found to exhibit strong antimicrobial activity, surpassing the activity of known antibiotics in many instances. This potential as new drugs is highly promising, given the global challenge of antimicrobial resistance (Glomb & Świątek, 2021). Their antiviral activities, particularly as anticancer and antiviral agents, are associated with various mechanisms like enzyme inhibition and growth factor modulation, pointing towards their future as lead molecules in treating cancer and viral infections (Devi et al., 2022).
Applications in Psychological Disorders
Considering the pressing need for new treatments for mental health issues, oxadiazole derivatives have shown potential in addressing various psychological disorders, including parkinsonism, Alzheimer's, schizophrenia, and epilepsy. The exploration of synthetic strategies for these compounds reveals their applicability in potentially offering superior efficacy with minimal side effects (Saxena et al., 2022).
Metal-Ion Sensing and Analytical Applications
Beyond pharmacological applications, 1,3,4-oxadiazole scaffolds, through innovative synthetic strategies, have found uses in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites make them ideal for sensing applications. This versatility underscores the structural importance of 1,3,4-oxadiazoles in creating fluorescent frameworks for selective metal-ion detection (Sharma, Om, & Sharma, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as spirooxindoles and pyrrolidinyl spirooxindoles, have been found to exhibit significant bioactivities . They are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds, like spirooxindoles, have been found to inhibit certain enzymes and modulate receptor activities . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.
Biochemical Pathways
For instance, spirooxindoles have been implicated in the inhibition of microtubule assembly and the modulation of muscarinic serotonin receptors . These actions could potentially affect downstream cellular processes and responses.
Result of Action
Related compounds have been found to exhibit various biological effects, such as anti-microbial, anti-tumor, anti-inflammatory, and acetylcholinesterase inhibitory activities . These effects are likely the result of the compound’s interactions with its targets and its influence on biochemical pathways.
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPGJKMIHQOPDG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)



![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)

![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)





![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)